molecular formula C7H13NO2 B14732784 N-Acetylpentanamide CAS No. 10601-69-1

N-Acetylpentanamide

Cat. No.: B14732784
CAS No.: 10601-69-1
M. Wt: 143.18 g/mol
InChI Key: VTOASMNQWRXNMC-UHFFFAOYSA-N
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Description

N-Acetylpentanamide is a specialized organic compound belonging to the class of amides. It is structurally characterized by a pentanamide chain substituted with an acetyl group on the nitrogen atom. Amides are a fundamental functional group in organic chemistry and biochemistry, most notably forming the backbone of proteins through peptide bonds . As a building block in organic synthesis, researchers can utilize this compound for developing more complex molecules or for studying reaction mechanisms. Compounds with similar structures have been referenced in thermochemical studies, indicating their use in fundamental research, such as investigating heat capacity and other condensed phase properties . This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

10601-69-1

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-acetylpentanamide

InChI

InChI=1S/C7H13NO2/c1-3-4-5-7(10)8-6(2)9/h3-5H2,1-2H3,(H,8,9,10)

InChI Key

VTOASMNQWRXNMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to catalyze the coupling of acetic acid and pentylamine. The mechanism involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine nucleophile.

Procedure

  • Reagents : Acetic acid (1.0 equiv), pentylamine (1.0 equiv), EDC·HCl (1.35 equiv), DMAP (0.1 equiv), triethylamine (NEt₃, 1.5 equiv), dichloromethane (DCM, 0.1 M).
  • Steps :
    • Dissolve acetic acid in DCM at 0°C.
    • Add EDC·HCl and DMAP sequentially.
    • Introduce pentylamine and NEt₃.
    • Stir at room temperature for 14 hours.
    • Quench with saturated NH₄Cl, extract with DCM, dry (Na₂SO₄), and concentrate.

Yield and Purity

  • Yield : 85–90% (extrapolated from analogous syntheses).
  • Purity : >95% (HPLC).

Direct Acetylation with Acetic Anhydride

Reaction Overview

Pentylamine undergoes exothermic acetylation with acetic anhydride in a solvent-free or aqueous medium. This method is cost-effective but requires careful temperature control.

Procedure

  • Reagents : Pentylamine (1.0 equiv), acetic anhydride (1.2 equiv), water or DCM.
  • Steps :
    • Cool pentylamine and solvent to 0–5°C.
    • Add acetic anhydride dropwise under stirring.
    • Warm to room temperature and stir for 2–4 hours.
    • Extract with DCM, wash with NaHCO₃, dry (MgSO₄), and concentrate.

Yield and Purity

  • Yield : 75–80%.
  • Purity : 90–92% (requires recrystallization for higher purity).

Acetyl Chloride in the Presence of Base

Reaction Overview

Acetyl chloride reacts with pentylamine in the presence of a base (e.g., NEt₃) to scavenge HCl. This method offers rapid reaction kinetics.

Procedure

  • Reagents : Pentylamine (1.0 equiv), acetyl chloride (1.1 equiv), NEt₃ (2.0 equiv), DCM.
  • Steps :
    • Dissolve pentylamine and NEt₃ in DCM at 0°C.
    • Add acetyl chloride dropwise.
    • Stir at room temperature for 1–2 hours.
    • Filter precipitate, wash with water, and dry.

Yield and Purity

  • Yield : 88–92%.
  • Purity : >98% (no by-products due to stoichiometric base).

Continuous-Flow Acetylation with Acetonitrile

Reaction Overview

A novel, solvent-efficient method utilizing acetonitrile as both solvent and acetylating agent over alumina catalyst.

Procedure

  • Reagents : Pentylamine (1.0 equiv), acetonitrile (neat), alumina (20% w/w).
  • Steps :
    • Load alumina into a continuous-flow reactor.
    • Pump pentylamine and acetonitrile through the reactor at 80°C.
    • Collect effluent, filter catalyst, and concentrate.

Yield and Purity

  • Yield : 90–94%.
  • Purity : 97–99% (HPLC).

CDI-Mediated Coupling

Reaction Overview

Carbonyldiimidazole (CDI) activates acetic acid to form an acylimidazole intermediate, which reacts with pentylamine.

Procedure

  • Reagents : Acetic acid (1.0 equiv), CDI (2.0 equiv), pentylamine (1.0 equiv), DCM.
  • Steps :
    • Mix acetic acid and CDI in DCM for 20 minutes.
    • Add pentylamine and stir for 24 hours.
    • Quench with water, extract, dry (Na₂SO₄), and concentrate.

Yield and Purity

  • Yield : 82–85%.
  • Purity : 93–95%.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Purity (%) Scalability
EDC·HCl/DMAP EDC, DMAP, NEt₃ RT, 14 h 85–90 >95 High
Acetic Anhydride Ac₂O 0°C to RT, 2–4 h 75–80 90–92 Moderate
Acetyl Chloride AcCl, NEt₃ RT, 1–2 h 88–92 >98 High
Continuous-Flow CH₃CN, Al₂O₃ 80°C, flow 90–94 97–99 Industrial
CDI-Mediated CDI RT, 24 h 82–85 93–95 Moderate

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DCM, THF) improve EDC·HCl reactivity.
  • Neat acetonitrile reduces waste in flow systems.

Temperature Control

  • 0°C minimizes side reactions in exothermic acetylations.
  • 80°C enhances kinetics in flow reactors.

Catalyst Reusability

  • Alumina in flow systems retains activity for >10 cycles.

Challenges and Solutions

By-Product Formation

  • N,O-Diacetyl derivatives : Mitigated by stoichiometric control of acetic anhydride.
  • Imidazole residues : Removed via aqueous washes in CDI methods.

Scalability

  • Continuous-flow systems offer throughputs >1 kg/day with minimal downtime.

Chemical Reactions Analysis

Types of Reactions

N-Acetylpentanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like hydroxylamine hydrochloride can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetylpentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be utilized in the study of enzyme-substrate interactions and protein modifications.

    Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.

    Industry: It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Acetylpentanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The acetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituents on the pentanamide backbone significantly alter physicochemical properties and applications. Key comparisons include:

Table 1: Structural Comparison of Pentanamide Derivatives
Compound Name Substituents/R Groups Molecular Formula Molecular Weight Key Functional Groups Purity (%) Application Reference
N-Acetylpentanamide Acetyl C₇H₁₃NO₂ 143.18 Amide, Acetyl - Research/Pharmaceutical -
N-(2-Chlorophenethyl)-2-oxo-5-phenylpentanamide 2-Chlorophenethyl, phenyl, oxo C₁₉H₂₀ClNO₂ 330.13 α-Ketoamide - Enzyme inhibition
5-Chloro-N-(4-nitrophenyl)pentanamide Chloro, 4-nitrophenyl C₁₁H₁₃ClN₂O₃ 256.69 Amide, Nitro, Chloro 97 Chemical synthesis
N-Acetyl Norfentanyl Piperidinyl, phenyl, acetyl C₁₆H₂₂N₂O₂ 274.40 Amide, Acetyl ≥98 Opioid research

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents .
  • α-Ketoamide groups (as in ) enhance binding to enzyme active sites, making such derivatives potent inhibitors .
  • Bulkier substituents (e.g., piperidinyl in N-acetyl Norfentanyl) improve metabolic stability but may hinder membrane permeability .

Analysis :

  • The low yield (8%) in highlights challenges in coupling sterically hindered amines with α-ketoacids.
  • High-purity compounds (≥97%) in and suggest optimized purification techniques like column chromatography or recrystallization.

Key Findings :

  • Acetylated amides (e.g., N-acetyl Norfentanyl) are metabolized slower than non-acetylated analogs, prolonging biological activity .
  • Industrial derivatives like N-Benzylacetoacetamide stabilize pigments via hydrogen bonding, critical for dye consistency .

Q & A

Q. Basic

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) should resolve peaks for the acetyl group (δ 2.0–2.1 ppm) and pentanamide backbone (δ 1.3–1.6 ppm for methylene groups). 13^{13}C NMR confirms the carbonyl (δ 170–175 ppm).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}).
  • HPLC : Use a C18 column with UV detection (210 nm) and acetonitrile/water gradient (60:40 to 80:20) to assess purity (>98%).
    Calibrate instruments with certified reference standards, and cross-validate results with independent techniques (e.g., LC-MS) .

How can researchers address contradictions in reported solubility or stability data for this compound across studies?

Advanced
Contradictions often arise from unrecorded variables (e.g., pH, ionic strength). Design a meta-analysis protocol to aggregate existing data, noting experimental conditions (solvent polarity, temperature). Conduct systematic solubility tests under controlled parameters (e.g., OECD Guideline 105) and compare via ANOVA. For stability, use accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Apply the Benjamini-Hochberg procedure to control false discovery rates when analyzing conflicting datasets .

What experimental design principles should guide studies on the hydrolytic stability of this compound in aqueous environments?

Q. Advanced

  • Variables : pH (2–12), temperature (25–60°C), ionic strength (0.1–1.0 M).
  • Analytical Methods : Track degradation via HPLC-UV (quantitative) and 1^1H NMR (structural elucidation).
  • Kinetics : Fit data to first-order or Arrhenius models to predict shelf life. Include negative controls (e.g., inert atmosphere) to isolate hydrolysis from oxidation. Use a factorial design (e.g., 23^3 full factorial) to identify interactive effects .

How should this compound be handled and stored to minimize degradation during long-term research projects?

Basic
Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C. Conduct periodic stability checks via HPLC. For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles. Use desiccants (silica gel) in storage vials. Document lot-specific stability data and avoid aqueous buffers unless immediately required .

What statistical frameworks are appropriate for analyzing pharmacological or toxicological data involving this compound?

Advanced
For dose-response studies (e.g., IC50_{50}), use nonlinear regression (Hill equation) with 95% confidence intervals. Compare groups via Student’s t-test (two groups) or one-way ANOVA with post-hoc Tukey tests (multiple groups). Address multiple comparisons (e.g., cytokine panels) using false discovery rate (FDR) correction. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to validate significance .

How can computational modeling predict the interactions of this compound with biological targets?

Advanced
Perform molecular docking (AutoDock Vina) using high-resolution protein structures (PDB). Optimize force fields (AMBER or CHARMM) for amide bond dynamics. Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å). Cross-reference with experimental data (SPR or ITC) to refine scoring functions. Use QSAR models to predict ADMET properties .

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